molecular formula C11H15N3O2 B12973751 3-(4-Methylpiperidin-1-yl)pyrazine-2-carboxylic acid

3-(4-Methylpiperidin-1-yl)pyrazine-2-carboxylic acid

Cat. No.: B12973751
M. Wt: 221.26 g/mol
InChI Key: IRGAMPXEOBOXBB-UHFFFAOYSA-N
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Description

3-(4-Methylpiperidin-1-yl)pyrazine-2-carboxylic acid is a heterocyclic compound that contains both piperidine and pyrazine rings. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. The presence of the piperidine ring, a six-membered heterocycle with one nitrogen atom, and the pyrazine ring, a six-membered heterocycle with two nitrogen atoms, contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperidin-1-yl)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine derivatives with piperidine derivatives. One common method is the cyclization of pyrazine-2-carboxylic acid with 4-methylpiperidine under acidic or basic conditions. The reaction can be catalyzed by various reagents, such as acetic acid or sulfuric acid, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperidin-1-yl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methylpiperidin-1-yl)pyrazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperidin-1-yl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid: Similar structure but contains a piperazine ring instead of a piperidine ring.

    2-(4-Methylpiperidin-1-yl)pyrazine: Lacks the carboxylic acid group.

    4-Methylpiperidine-1-carboxylic acid: Contains only the piperidine ring without the pyrazine ring.

Uniqueness

3-(4-Methylpiperidin-1-yl)pyrazine-2-carboxylic acid is unique due to the combination of the piperidine and pyrazine rings, along with the carboxylic acid functional group. This unique structure imparts specific chemical and biological properties that are not observed in its analogs .

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

3-(4-methylpiperidin-1-yl)pyrazine-2-carboxylic acid

InChI

InChI=1S/C11H15N3O2/c1-8-2-6-14(7-3-8)10-9(11(15)16)12-4-5-13-10/h4-5,8H,2-3,6-7H2,1H3,(H,15,16)

InChI Key

IRGAMPXEOBOXBB-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC=CN=C2C(=O)O

Origin of Product

United States

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